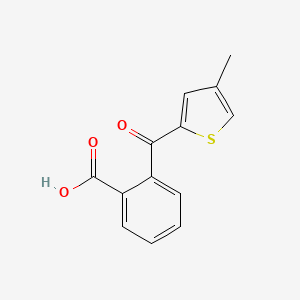
3-(1H-Benzimidazol-1-YL)-N'-(4-ethoxybenzylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Benzimidazol-1-YL)-N’-(4-ethoxybenzylidene)propanohydrazide is an organic compound that features a benzimidazole moiety linked to a propanohydrazide group through a benzylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-1-YL)-N’-(4-ethoxybenzylidene)propanohydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Hydrazide Formation: The benzimidazole is then reacted with propanoic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the benzimidazole-propanohydrazide intermediate.
Schiff Base Formation: Finally, the intermediate is condensed with 4-ethoxybenzaldehyde in ethanol under reflux conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to an amine.
Substitution: The ethoxy group on the benzylidene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(1H-Benzimidazol-1-YL)-N’-(4-ethoxybenzylidene)propanohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated that derivatives of benzimidazole possess significant antibacterial and antifungal activities, making this compound a candidate for further biological evaluation.
Medicine
In medicinal chemistry, the compound is being investigated for its potential as an anticancer agent. The benzimidazole moiety is known for its ability to interact with DNA and enzymes, which could lead to the development of new cancer therapies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 3-(1H-Benzimidazol-1-YL)-N’-(4-ethoxybenzylidene)propanohydrazide involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes critical for cell survival, such as topoisomerases, thereby exerting its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-Benzimidazol-1-YL)-N’-(4-methoxybenzylidene)propanohydrazide
- 3-(1H-Benzimidazol-1-YL)-N’-(4-chlorobenzylidene)propanohydrazide
- 3-(1H-Benzimidazol-1-YL)-N’-(4-nitrobenzylidene)propanohydrazide
Uniqueness
Compared to its analogs, 3-(1H-Benzimidazol-1-YL)-N’-(4-ethoxybenzylidene)propanohydrazide is unique due to the presence of the ethoxy group, which can influence its lipophilicity and, consequently, its biological activity. This modification can enhance its ability to penetrate cell membranes and interact with intracellular targets, potentially leading to improved therapeutic efficacy.
Propiedades
Fórmula molecular |
C19H20N4O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3-(benzimidazol-1-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-16-9-7-15(8-10-16)13-21-22-19(24)11-12-23-14-20-17-5-3-4-6-18(17)23/h3-10,13-14H,2,11-12H2,1H3,(H,22,24)/b21-13+ |
Clave InChI |
QVBYTRZAZRGQMA-FYJGNVAPSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 |
SMILES canónico |
CCOC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12042911.png)


![benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B12042923.png)

![3-[(Z)-heptadec-10-enyl]benzene-1,2-diol](/img/structure/B12042942.png)
![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12042948.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid methylamide](/img/structure/B12042956.png)
![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042967.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)
